1-(4-methoxyphenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodiazole core, which is known for its biological activity, and a pyrrolidinone moiety, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the benzodiazole core through a cyclization reactionThe final step involves the attachment of the methoxyphenyl and methylphenoxy groups through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazole and pyrrolidinone derivatives .
Scientific Research Applications
1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidinone moiety can enhance the compound’s binding affinity and selectivity, making it more effective in its intended applications .
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE: shares structural similarities with other benzodiazole derivatives, such as 1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE.
Uniqueness
The uniqueness of 1-(4-METHOXYPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its combination of a benzodiazole core and a pyrrolidinone moiety, which can provide enhanced biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C29H31N3O3 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-21-9-13-25(14-10-21)35-18-6-5-17-31-27-8-4-3-7-26(27)30-29(31)22-19-28(33)32(20-22)23-11-15-24(34-2)16-12-23/h3-4,7-16,22H,5-6,17-20H2,1-2H3 |
InChI Key |
QASBIDKHKGBFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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